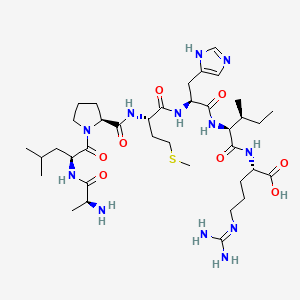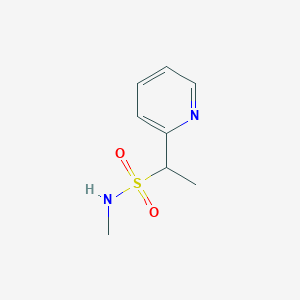
Nickel;nickel(2+);carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a significant compound in industrial applications, particularly in nickel electroplating and as an intermediate in the hydrometallurgical purification of nickel from its ores .
Synthetic Routes and Reaction Conditions:
- Nickel carbonate basic hydrate can be synthesized by treating solutions of nickel sulfate with sodium carbonate. This reaction produces nickel carbonate, which can then be hydrated to form the basic hydrate .
- Another method involves the electrolytic oxidation of nickel in the presence of carbon dioxide, which results in the formation of the hydrated carbonate .
Industrial Production Methods:
- The industrial production of nickel carbonate basic hydrate typically involves the reaction of nickel sulfate with sodium carbonate under controlled conditions to ensure the formation of the desired hydrate .
Types of Reactions:
Calcination: Heating nickel carbonate basic hydrate drives off carbon dioxide and water, producing nickel oxide.
Common Reagents and Conditions:
Hydrochloric Acid: Reacts with nickel carbonate to form nickel chloride, carbon dioxide, and water.
Sodium Carbonate: Used in the synthesis of nickel carbonate from nickel sulfate.
Major Products Formed:
Nickel Oxide: Formed through the calcination of nickel carbonate basic hydrate.
Nickel Chloride: Produced by the reaction of nickel carbonate with hydrochloric acid.
Scientific Research Applications
Nickel carbonate basic hydrate has a wide range of applications in scientific research:
Chemistry: Used as a precursor to synthesize spinel nickel cobaltite nanoparticles for supercapacitor applications.
Biology and Medicine: While specific biological and medical applications are less common, nickel compounds are generally studied for their potential effects and interactions in biological systems.
Industry: Utilized in nickel electroplating, as a catalyst in various chemical reactions, and in the production of nanocrystalline nickel disulfide via solid-state reactions
Mechanism of Action
Nickel carbonate basic hydrate exerts its effects primarily through its chemical reactivity:
Comparison with Similar Compounds
Nickel(II) Carbonate (NiCO3): A simpler form of nickel carbonate that is also used in laboratory and industrial applications.
Nickel(II) Hydroxide (Ni(OH)2): Another nickel compound with similar applications in electroplating and catalysis.
Uniqueness:
Properties
Molecular Formula |
CNi3O3 |
|---|---|
Molecular Weight |
236.09 g/mol |
IUPAC Name |
nickel;nickel(2+);carbonate |
InChI |
InChI=1S/CH2O3.3Ni/c2-1(3)4;;;/h(H2,2,3,4);;;/q;;;+2/p-2 |
InChI Key |
KSWIIKONLQITSW-UHFFFAOYSA-L |
Canonical SMILES |
C(=O)([O-])[O-].[Ni].[Ni].[Ni+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(Methoxymethyl)-3,4-dihydropyrrolo[1,2-c]pyrimidin-1-one](/img/structure/B12329322.png)
![3-Fluoro-2-methoxy-11H-indolo[3,2-c]quinoline-9-carbonitrile](/img/structure/B12329324.png)


![N-methyl-1-[(pyrrolidin-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B12329347.png)
![S,S-2,6-bis(1,1-diMethylethyl)-2,3,5,6-tetrahydro-1H-IMidazo[1,2-a]iMidazole HI salt](/img/structure/B12329350.png)


![tert-Butyl (1-(benzo[d]isothiazol-3-yl)piperidin-3-yl)(methyl)carbamate](/img/structure/B12329373.png)

![Benzoic acid, 4-[[2-(2-amino-3,4,7,8-tetrahydro-4-oxo-6-pteridinyl)ethyl]amino]-](/img/structure/B12329396.png)
